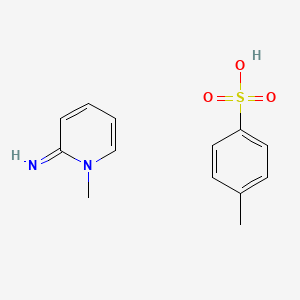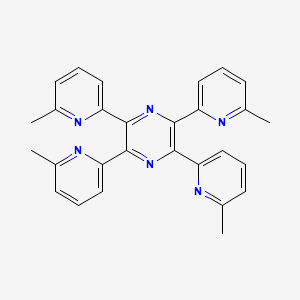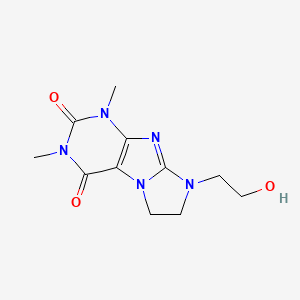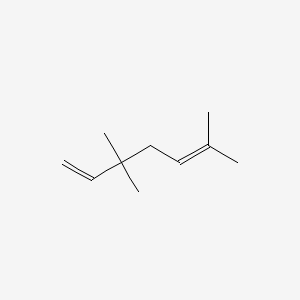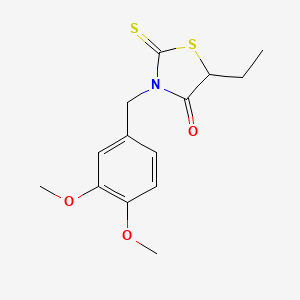
1,1'-(2-Methylprop-1-ene-1,1-diyl)bis(4-bromobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-bromobenzene) is an organic compound with the molecular formula C16H16Br2 It is characterized by the presence of two bromobenzene groups attached to a central 2-methylprop-1-ene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-bromobenzene) typically involves the reaction of 4-bromobenzyl chloride with isobutylene in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-bromobenzene) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-bromobenzene) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include ketones and aldehydes.
Reduction Reactions: Products include hydrocarbons with reduced bromine content.
Wissenschaftliche Forschungsanwendungen
1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-bromobenzene) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-bromobenzene) involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. Additionally, the central 2-methylprop-1-ene moiety can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-tert-butylbenzene): Similar structure but with tert-butyl groups instead of bromine atoms.
1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-methylbenzene): Similar structure but with methyl groups instead of bromine atoms.
1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-chlorobenzene): Similar structure but with chlorine atoms instead of bromine atoms.
Uniqueness
1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-bromobenzene) is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and potential applications. The bromine atoms can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and behavior in various chemical and biological systems.
Eigenschaften
CAS-Nummer |
26957-40-4 |
|---|---|
Molekularformel |
C16H14Br2 |
Molekulargewicht |
366.09 g/mol |
IUPAC-Name |
1-bromo-4-[1-(4-bromophenyl)-2-methylprop-1-enyl]benzene |
InChI |
InChI=1S/C16H14Br2/c1-11(2)16(12-3-7-14(17)8-4-12)13-5-9-15(18)10-6-13/h3-10H,1-2H3 |
InChI-Schlüssel |
RTFCDGGKHPRZFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C1=CC=C(C=C1)Br)C2=CC=C(C=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


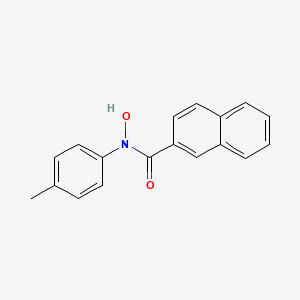
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-methylphenol](/img/structure/B14689404.png)
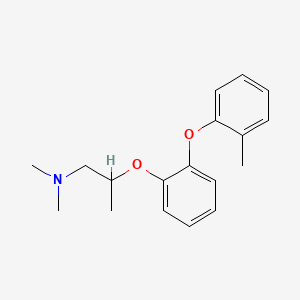
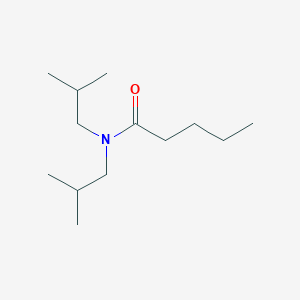
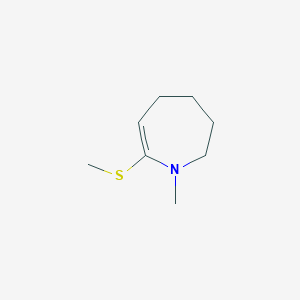
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14689437.png)
